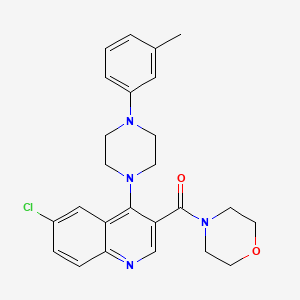

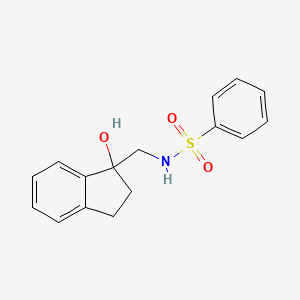

(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone, also known as CTQMM, is a chemical compound with potential applications in scientific research.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Quinoline derivatives like the one mentioned are known for their antimicrobial properties. They are effective against various Gram-positive and Gram-negative microbial species. The substitution on the heterocyclic pyridine ring plays a crucial role in determining the antimicrobial activity . These compounds are also known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Anticancer Activity

The quinoline nucleus is present in many compounds with anticancer properties. These derivatives are being investigated for their potential to inhibit the growth of cancer cells by interfering with various cellular processes, including DNA replication and cell division . The structural modification of quinoline is a common approach in drug discovery to enhance therapeutic effects .

Photovoltaic Applications

Quinoline derivatives have been utilized in third-generation photovoltaic applications. They are incorporated into photovoltaic cells due to their favorable absorption spectra and energy levels. Their implementation in polymer solar cells and dye-sensitized solar cells has been highlighted, showing promising results in terms of performance and efficiency .

Anti-Tubercular Agents

Some quinoline derivatives have been designed and synthesized to combat tuberculosis. They are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, the bacterium responsible for the disease. The goal is to develop new drugs that can shorten TB therapy and are more effective than current treatments .

Antimalarial Drugs

Quinoline derivatives have a long history as antimalarial agents. They are used extensively in the treatment of malaria, with some derivatives showing improved pharmacodynamic and pharmacokinetic properties over traditional treatments .

Anti-Inflammatory and Antioxidant Properties

These compounds exhibit significant anti-inflammatory and antioxidant effects. They are being studied for their potential to treat inflammatory diseases and to protect cells from oxidative stress .

Antiviral and Antidepressant Effects

Quinoline derivatives are explored for their antiviral and antidepressant activities. They may offer new avenues for the treatment of viral infections and mood disorders .

Propiedades

IUPAC Name |

[6-chloro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN4O2/c1-18-3-2-4-20(15-18)28-7-9-29(10-8-28)24-21-16-19(26)5-6-23(21)27-17-22(24)25(31)30-11-13-32-14-12-30/h2-6,15-17H,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINNZPHWCJQIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2949990.png)

![3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949991.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(2-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2949992.png)

![N-[4-(2-Morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide](/img/structure/B2949993.png)

![(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2949997.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2950002.png)

![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)